2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine
Description
Properties
CAS No. |
715651-76-6 |
|---|---|
Molecular Formula |
C20H26FN3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-6-(4-piperidin-1-ylbutoxy)pyrimidine |
InChI |
InChI=1S/C20H26FN3O/c1-16-15-19(23-20(22-16)17-7-9-18(21)10-8-17)25-14-6-5-13-24-11-3-2-4-12-24/h7-10,15H,2-6,11-14H2,1H3 |
InChI Key |
ORTUSOZFGJTTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCCCCN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-6-chloro-2-(4-fluorophenyl)pyrimidine
The pyrimidine core is constructed via cyclocondensation of β-keto esters with amidines. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with acetamidine hydrochloride under basic conditions to yield 4-methyl-2-(4-fluorophenyl)pyrimidin-6-ol. Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group at position 6 to chloride, producing 4-methyl-6-chloro-2-(4-fluorophenyl)pyrimidine.
Key Reaction Conditions :
Alkylation with 1,4-Dibromobutane
The 6-chloro substituent is replaced with a bromobutoxy chain via nucleophilic aromatic substitution. Reacting 4-methyl-6-chloro-2-(4-fluorophenyl)pyrimidine with 1,4-dibromobutane in acetone using potassium carbonate (K₂CO₃) yields 6-(4-bromobutoxy)-4-methyl-2-(4-fluorophenyl)pyrimidine.
Optimized Parameters :
Piperidine Substitution
The bromine atom in the butoxy chain undergoes nucleophilic displacement with piperidine. In acetonitrile, 6-(4-bromobutoxy)-4-methyl-2-(4-fluorophenyl)pyrimidine reacts with excess piperidine (2.5 equiv) in the presence of potassium iodide (KI) to afford the final product.
Critical Data :
Cyclocondensation with Pre-Functionalized Intermediates
Enaminone Formation
Enaminones serve as versatile intermediates for pyrimidine ring construction. For instance, 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is synthesized by reacting 4-fluoroacetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal).
Reaction Profile :
Pyrimidine Ring Closure
The enaminone condenses with methyl malonate and urea derivatives under acidic conditions to form 4-methyl-2-(4-fluorophenyl)pyrimidine-6-ol. Subsequent alkylation and amination follow the sequence outlined in Section 1.
Notable Conditions :
Multi-Component Coupling Strategies
Sequential Alkylation-Amination
After Suzuki coupling, the 6-chloro group is functionalized via bromobutoxy alkylation and piperidine substitution as described in Section 1.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Nucleophilic Substitution | Chlorination, alkylation, amination | High regioselectivity, scalable | Multi-step purification required | 65–88% |
| Cyclocondensation | Enaminone formation, ring closure | Fewer steps, modular intermediates | Sensitive to moisture | 68–90% |
| Suzuki Coupling | Cross-coupling, functionalization | Precise aryl introduction | Requires palladium catalysts | 76–80% |
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF).
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for its interactions with various biological targets, including but not limited to:
Kinase Inhibition
Research indicates that derivatives of this compound exhibit inhibitory activity against certain kinases. For instance, studies have shown that compounds with similar structures can selectively inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation, making them potential candidates for cancer therapy .
Neuropathic Pain Management
The compound has been evaluated for its analgesic properties, particularly in the context of neuropathic pain. A study identified related compounds as potential σ1 receptor ligands, which are implicated in pain modulation pathways . This suggests that the compound could be developed into a therapeutic agent for treating chronic pain conditions.
Antitumor Activity
Investigations into the antitumor effects of pyrimidine derivatives have revealed promising results. For example, compounds structurally related to 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine have demonstrated efficacy against various cancer cell lines, indicating their potential as anticancer agents .
Synthetic Methodologies
The synthesis of this compound typically involves several steps, including:
- Starting Materials : The synthesis often begins with readily available piperidine derivatives and fluorinated phenyl compounds.
- Reactions : Key synthetic strategies include nucleophilic substitutions and coupling reactions that form the pyrimidine ring and incorporate the piperidine moiety.
A detailed synthesis pathway can be outlined as follows:
- Synthesize the piperidine derivative through alkylation.
- Form the pyrimidine core via condensation reactions involving appropriate precursors.
- Introduce the fluorophenyl group through electrophilic aromatic substitution.
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Case Study 1: Anticancer Activity
In a preclinical study, analogs of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results showed significant reduction in tumor size compared to control groups, suggesting effective therapeutic action against specific cancer types .
Case Study 2: Pain Management
A clinical trial evaluated the efficacy of a related compound in patients with neuropathic pain. The results indicated that patients experienced significant pain relief compared to baseline measurements, supporting further development of this class of compounds for pain management .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Biological Activity
The compound 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.4 g/mol. The structure features a pyrimidine core substituted with a fluorophenyl group and a piperidine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the piperidine group suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin.
Antidepressant Effects
Recent studies have highlighted the antidepressant-like effects of pyrimidine derivatives. For instance, compounds structurally related to 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine have shown significant inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and norepinephrine. Inhibitors of MAO can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that similar pyrimidine derivatives inhibit cell proliferation in various cancer cell lines. For example, compounds that inhibit CDK9-mediated RNA polymerase II transcription have been linked to reduced expression of anti-apoptotic proteins like Mcl-1, suggesting a mechanism by which these compounds induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study published in 2020 evaluated the antidepressant-like effects of several pyrimidine derivatives, including those similar to our compound. The results indicated that these derivatives significantly reduced depressive-like behaviors in animal models, correlating with their ability to inhibit MAO activity .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested against various cancer cell lines. The results showed that it effectively inhibited cell growth at micromolar concentrations, demonstrating lower toxicity towards healthy cells compared to cancerous ones . This selectivity is crucial for developing therapeutic agents with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
